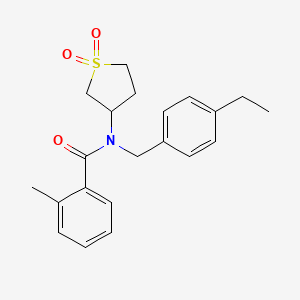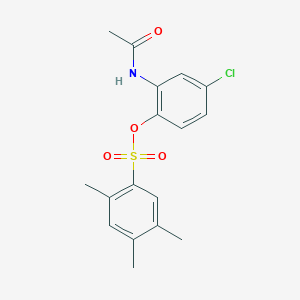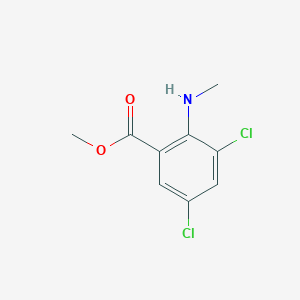
2-iodo-N-(pyridin-3-ylmethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Iodo-N-(pyridin-3-ylmethyl)aniline is an organic compound that belongs to the class of anilines, which are aromatic amines. This compound features an iodine atom attached to the benzene ring and a pyridin-3-ylmethyl group attached to the nitrogen atom of the aniline. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-iodo-N-(pyridin-3-ylmethyl)aniline can be achieved through several methods. One common approach involves the iodination of aniline derivatives. For example, a practical procedure for synthesizing 2-iodoanilines involves the decarboxylative iodination of anthranilic acids using inexpensive potassium iodide (KI) and iodine (I2) as halogen donors under transition-metal-free and base-free conditions . Oxygen is necessary for this transformation, and the reaction is scalable with high functional-group tolerance.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale iodination reactions. These methods often use similar reagents and conditions as laboratory-scale syntheses but are optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Iodo-N-(pyridin-3-ylmethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen or other atoms in the molecule.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boron reagents to form carbon-carbon bonds.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while oxidation and reduction reactions can yield various oxidized or reduced derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-Iodo-N-(pyridin-3-ylmethyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions involving aromatic amines.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-iodo-N-(pyridin-3-ylmethyl)aniline involves its interaction with molecular targets and pathways. The iodine atom and the pyridin-3-ylmethyl group play crucial roles in its reactivity and binding properties. The compound can act as a ligand, forming complexes with metal ions, or as a substrate in enzymatic reactions. The specific molecular targets and pathways depend on the context of its use in research or applications .
Comparación Con Compuestos Similares
Similar Compounds
2-Iodoaniline: An aromatic amine with an iodine atom attached to the benzene ring.
N-(pyridin-3-ylmethyl)aniline: A similar compound without the iodine atom.
Uniqueness
2-Iodo-N-(pyridin-3-ylmethyl)aniline is unique due to the presence of both the iodine atom and the pyridin-3-ylmethyl group. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential for forming specific complexes with metal ions. These features make it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C12H11IN2 |
|---|---|
Peso molecular |
310.13 g/mol |
Nombre IUPAC |
2-iodo-N-(pyridin-3-ylmethyl)aniline |
InChI |
InChI=1S/C12H11IN2/c13-11-5-1-2-6-12(11)15-9-10-4-3-7-14-8-10/h1-8,15H,9H2 |
Clave InChI |
SQGKELFNCUOXOS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)NCC2=CN=CC=C2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]-4-fluorobenzoic acid](/img/structure/B12127499.png)

![5-(4-Bromophenyl)-2-furyl]methylamine hydrochloride](/img/structure/B12127505.png)
![5-methyl-1-[2-(naphthalen-2-yloxy)ethyl]-1H-indole-2,3-dione](/img/structure/B12127510.png)

![4H-1,2,4-Triazol-4-amine, 3-[(1H-benzimidazol-2-ylmethyl)thio]-5-(4-chlorophenyl)-](/img/structure/B12127521.png)



![6-butyl-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12127568.png)

![N-(1,1-dioxothiolan-3-yl)-2-methoxy-N-[(4-methoxyphenyl)methyl]benzamide](/img/structure/B12127571.png)
